N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbutanamide
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Overview
Description
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbutanamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a cyclohexyl group, and a butanamide moiety. It is often utilized in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-ethylpiperazine with cyclohexylmethyl chloride to form the intermediate N-(4-ethylpiperazin-1-yl)cyclohexylmethanamine. This intermediate is then reacted with 3-methylbutanoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are meticulously controlled to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperazine ring and the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbutanamide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethylpiperazin-1-yl)cyclohexylmethanamine
- 3-methylbutanoyl chloride
- 4-ethylpiperazine
Uniqueness
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbutanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C18H35N3O |
---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H35N3O/c1-4-20-10-12-21(13-11-20)18(8-6-5-7-9-18)15-19-17(22)14-16(2)3/h16H,4-15H2,1-3H3,(H,19,22) |
InChI Key |
JGEHCWMIZZZMOR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2(CCCCC2)CNC(=O)CC(C)C |
Origin of Product |
United States |
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